
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
Overview
Description
“(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” is a chemical compound with the molecular formula C11H16ClN3O . It contains a total of 30 atoms; 15 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.72 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
1. Role in Pain Treatment
Compounds similar to (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride have been evaluated for their potential in treating pain. For instance, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in animal models of hyperalgesia (Tsuno et al., 2017).
2. Synthetic Methods Development
Research has focused on developing efficient, scalable, and environmentally benign synthetic methods for compounds similar to this compound. Ágai et al. (2004) described a method for synthesizing benzylpiperidines, which might be applicable to synthesizing related compounds (Ágai et al., 2004).
3. Antimicrobial and Antimycobacterial Activities
Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial and antimycobacterial activities. For example, certain nicotinic acid hydrazide derivatives demonstrated antimycobacterial properties (R.V.Sidhaye et al., 2011).
4. Antifungal and Antibacterial Applications
Research on compounds structurally similar to this compound also includes their potential antifungal and antibacterial applications. For instance, certain synthesized compounds showed moderate antifungal activity, and one in particular was notably more effective than Nistatin against Cryptococcus neoformans (Rusnac et al., 2020).
5. Analytical Techniques in Crystallography
Analytical techniques involving compounds like this compound are used in crystallography to study molecular structures. For example, the crystal structure of a related compound was analyzed using X-ray diffraction techniques (Revathi et al., 2015).
6. Enzyme Inhibition Studies
Bi-pyridine compounds, which are structurally related to this compound, have been synthesized and examined for their ability to inhibit mushroom tyrosinase, an enzyme, demonstrating their potential as uncompetitive inhibitors (Karbassi et al., 2004).
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10;;/h1-3,6,9H,4-5,7-8,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQPDTZIDFCBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


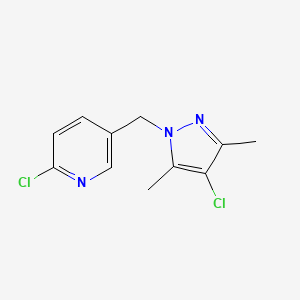
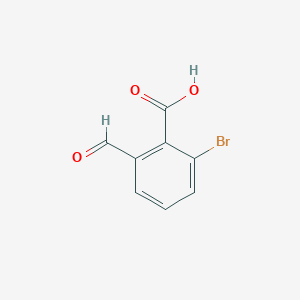
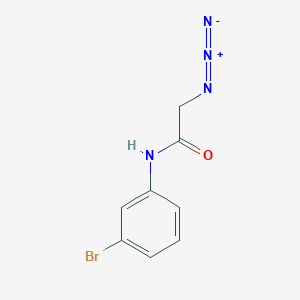
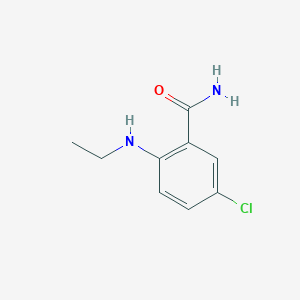


![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)
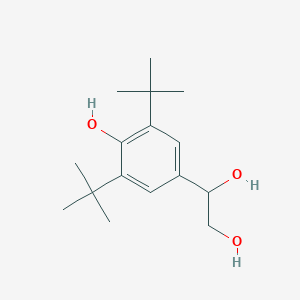
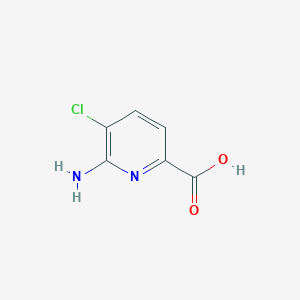
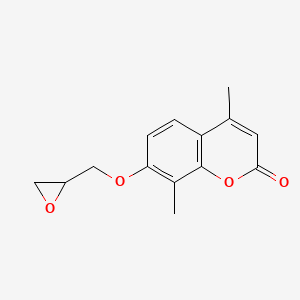
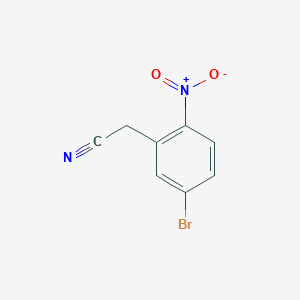

![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)
